Urocortin (human)
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Overview
Description
Urocortin is a peptide hormone that belongs to the corticotropin-releasing factor family of proteins, which also includes corticotropin-releasing factor, urotensin I, sauvagine, urocortin II, and urocortin III . Urocortin is involved in the mammalian stress response and regulates aspects of appetite and stress response . It is composed of 40 amino acids and is expressed widely in the central and peripheral nervous systems .
Mechanism of Action
Target of Action
Urocortin (UCN) is a peptide composed of 40 amino acids, and it belongs to the corticotrophin-releasing factor (CRF) family of proteins . It is known to interact with the CRF type 1 and CRF type 2 receptors . Urocortin is considered the primary ligand for the CRF type 2 receptor, as it has higher binding affinity for the CRF type 2 receptor than CRF .
Mode of Action
Urocortin binds to the CRF type 2 receptor, activating several signaling pathways that have both cytoplasmic and mitochondrial targets . These pathways culminate in the alteration of cellular metabolism and the modulation of apoptosis . In addition, Urocortin is thought to be involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis in response to immune challenge .
Biochemical Pathways
Urocortin activates several G-protein coupled signaling and protein-kinase pathways . These pathways lead to different transcriptional and translational effects, all of which preferentially converge on the mitochondria, where the modulation of apoptosis is considered their principal action . For instance, Urocortin induces MEK 1/2 which phosphorylates and activates p42/44 MAPK. This pathway increases the expression of cardiotropin-1 (CT-1) and molecular chaperone Hsp90, both cardioprotective agents .
Pharmacokinetics
It has been reported that urocortin serum levels were quantified in patients with mild to moderate systolic dysfunction, suggesting an increased secretion of urocortin in early heart failure .
Result of Action
Urocortin has several effects within the cardiovascular system . It has been demonstrated in experimental models, and consequently suggested in human diseases, that Urocortin-mediated inhibition of apoptosis can be exploited for the improvement of both therapeutic and preventative strategies against cardiovascular diseases . Specifically, some unavoidable iatrogenic ischemia/reperfusion (I/R) injuries, e.g., during cardiac surgery or percutaneous coronary angioplasty, may greatly benefit from the anti-apoptotic effect of Urocortins .
Action Environment
Urocortin is expressed widely in the central and peripheral nervous systems, with a pattern similar to that of CRF . It is also expressed in peripheral tissues such as the heart . The action environment of Urocortin is therefore quite broad, and environmental factors that influence its action, efficacy, and stability could include the specific tissue environment, the presence of stressors, and the overall physiological state of the organism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of urocortin typically involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Chain Elongation: Subsequent amino acids are added one by one in a specific sequence using coupling reagents.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of urocortin may involve recombinant DNA technology, where the gene encoding urocortin is inserted into an expression vector and introduced into a host organism, such as bacteria or yeast. The host organism then produces the peptide, which can be purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Urocortin undergoes various chemical reactions, including:
Oxidation: Urocortin can be oxidized, particularly at methionine residues, which can affect its biological activity.
Reduction: Reduction reactions can be used to reverse oxidation and restore the peptide’s activity.
Substitution: Amino acid substitutions can be introduced to study the structure-activity relationship of urocortin.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Substitution Reagents: Amino acid derivatives, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products: The major products formed from these reactions include oxidized or reduced forms of urocortin and various analogs with substituted amino acids .
Scientific Research Applications
Urocortin has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in the stress response, appetite regulation, and neuroendocrine functions.
Industry: Utilized in the development of diagnostic assays and therapeutic peptides.
Comparison with Similar Compounds
Corticotropin-Releasing Factor: Shares structural and functional similarities with urocortin but has a lower affinity for corticotropin-releasing factor type 2 receptors.
Urotensin I: Another member of the corticotropin-releasing factor family with similar stress-related functions.
Sauvagine: A peptide with high affinity for corticotropin-releasing factor receptors, similar to urocortin.
Urocortin II and Urocortin III: Peptides closely related to urocortin with distinct receptor selectivity and physiological roles.
Uniqueness of Urocortin: Urocortin is unique due to its high affinity for corticotropin-releasing factor type 2 receptors and its widespread expression in both central and peripheral tissues . This allows urocortin to play a significant role in various physiological processes, including stress response, appetite regulation, and cardiovascular protection .
Properties
IUPAC Name |
4-[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[5-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[4-amino-2-[(2-amino-3-carboxypropanoyl)amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-[[5-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C204H337N63O64/c1-28-100(20)154(262-191(323)140(90-271)257-180(312)127(75-96(12)13)247-189(321)138(88-269)259-192(324)141-52-42-70-267(141)199(331)136(83-146(210)279)255-163(295)111(205)81-150(286)287)193(325)254-135(85-152(290)291)185(317)246-129(77-98(16)17)187(319)266-159(107(27)274)198(330)253-131(79-109-45-35-32-36-46-109)181(313)248-132(80-110-86-222-91-228-110)183(315)245-126(74-95(10)11)178(310)243-124(72-93(6)7)176(308)235-116(51-41-69-227-204(220)221)174(306)265-158(106(26)273)197(329)251-128(76-97(14)15)179(311)244-125(73-94(8)9)177(309)239-122(58-64-149(284)285)170(302)242-123(71-92(4)5)175(307)230-104(24)161(293)231-114(49-39-67-225-202(216)217)173(305)264-157(105(25)272)196(328)241-119(55-61-144(208)277)171(303)256-137(87-268)188(320)240-117(53-59-142(206)275)166(298)234-113(48-38-66-224-201(214)215)165(297)238-121(57-63-148(282)283)168(300)233-112(47-37-65-223-200(212)213)164(296)229-103(23)162(294)232-120(56-62-147(280)281)167(299)237-118(54-60-143(207)276)169(301)249-133(82-145(209)278)184(316)236-115(50-40-68-226-203(218)219)172(304)261-156(102(22)30-3)195(327)263-155(101(21)29-2)194(326)252-130(78-108-43-33-31-34-44-108)182(314)250-134(84-151(288)289)186(318)258-139(89-270)190(322)260-153(99(18)19)160(211)292/h31-36,43-46,86,91-107,111-141,153-159,268-274H,28-30,37-42,47-85,87-90,205H2,1-27H3,(H2,206,275)(H2,207,276)(H2,208,277)(H2,209,278)(H2,210,279)(H2,211,292)(H,222,228)(H,229,296)(H,230,307)(H,231,293)(H,232,294)(H,233,300)(H,234,298)(H,235,308)(H,236,316)(H,237,299)(H,238,297)(H,239,309)(H,240,320)(H,241,328)(H,242,302)(H,243,310)(H,244,311)(H,245,315)(H,246,317)(H,247,321)(H,248,313)(H,249,301)(H,250,314)(H,251,329)(H,252,326)(H,253,330)(H,254,325)(H,255,295)(H,256,303)(H,257,312)(H,258,318)(H,259,324)(H,260,322)(H,261,304)(H,262,323)(H,263,327)(H,264,305)(H,265,306)(H,266,319)(H,280,281)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H4,212,213,223)(H4,214,215,224)(H4,216,217,225)(H4,218,219,226)(H4,220,221,227) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIOOWPFSOAZSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C204H337N63O64 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4696 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of urocortin in the brain, and does this differ between species?
A1: Urocortin exhibits high affinity for corticotropin-releasing factor binding proteins (CRF-BPs) in the brain. Research suggests that urocortin is the principal ligand for CRF-BP in the ovine brain. [] While the affinity might differ slightly, urocortin also displays significant binding to human CRF-BP. [] More research is needed to fully elucidate potential species-specific differences in urocortin's interaction with CRF-BP.
Q2: How does the binding affinity of urocortin compare to other CRF-related peptides for CRF receptors?
A2: Studies using Xenopus laevis have revealed interesting insights into the binding characteristics of urocortin. Xenopus CRF receptor type 1 (xCRF-R1) displays a high affinity for urocortin, similar to human/rat CRF and Xenopus CRF. [] Surprisingly, xCRF-R1 exhibits significantly lower affinity for ovine CRF and sauvagine. [] This selectivity pattern contrasts with human CRF-R1, highlighting potential species-specific differences in ligand recognition.
Q3: Besides its role in the brain, what other physiological processes is urocortin implicated in?
A3: Research suggests that urocortin, alongside other fish-derived peptides like melanin-concentrating hormone (MCH) and urotensin-II, plays a significant role in human endocrinology and physiological functions. [] Urocortin, particularly through its action on CRF type 2 receptors, exhibits vasodilatory and positive inotropic effects. [] Additionally, urocortin demonstrates an appetite-inhibiting effect centrally. [] These findings point towards the potential therapeutic applications of urocortin in addressing cardiovascular diseases and obesity.
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